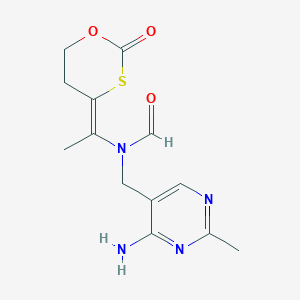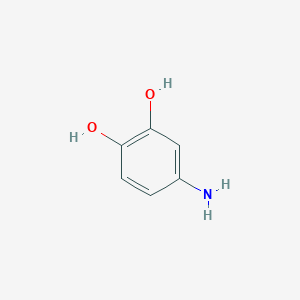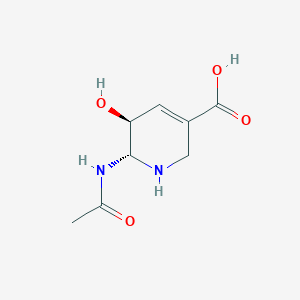
3,4-Didehydro-4-deoxysiastatin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Didehydro-4-deoxysiastatin B is a natural product that belongs to the family of depsipeptides. It is a potent inhibitor of histone deacetylase (HDAC) enzymes, which play a crucial role in regulating gene expression. The compound has gained attention in recent years due to its potential therapeutic applications in cancer treatment.
Mécanisme D'action
The mechanism of action of 3,4-Didehydro-4-deoxysiastatin B involves the inhibition of 3,4-Didehydro-4-deoxysiastatin B enzymes. 3,4-Didehydro-4-deoxysiastatin Bs play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, which leads to the repression of gene transcription. By inhibiting 3,4-Didehydro-4-deoxysiastatin Bs, 3,4-Didehydro-4-deoxysiastatin B promotes the acetylation of histone proteins, which leads to the activation of tumor suppressor genes and the suppression of oncogenes. This, in turn, leads to the inhibition of tumor growth and the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3,4-Didehydro-4-deoxysiastatin B have been extensively studied. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit tumor growth in animal models. Moreover, it has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy. However, the compound has also been shown to have some toxic effects, such as cardiotoxicity, which limits its clinical application.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,4-Didehydro-4-deoxysiastatin B is its potent inhibitory activity against 3,4-Didehydro-4-deoxysiastatin B enzymes. This makes it a valuable tool for studying the role of 3,4-Didehydro-4-deoxysiastatin Bs in gene regulation and cancer development. Moreover, the compound has been shown to enhance the efficacy of chemotherapy drugs, making it a valuable candidate for combination therapy. However, the compound has some limitations, such as its low solubility, which makes it challenging to administer in vivo. Moreover, the compound has some toxic effects, which limit its clinical application.
Orientations Futures
There are several future directions for the study of 3,4-Didehydro-4-deoxysiastatin B. One of the areas of research is the development of more efficient synthetic methods to produce the compound in large quantities. Moreover, the compound's toxicity profile needs to be further investigated to identify potential side effects and develop strategies to mitigate them. Another area of research is the identification of biomarkers that can predict the response to the compound, which will help to identify patients who are likely to benefit from treatment. Finally, the combination of 3,4-Didehydro-4-deoxysiastatin B with other targeted therapies is an area of research that holds promise for improving cancer treatment outcomes.
In conclusion, 3,4-Didehydro-4-deoxysiastatin B is a promising compound with potential therapeutic applications in cancer treatment. The compound's potent inhibitory activity against 3,4-Didehydro-4-deoxysiastatin B enzymes makes it a valuable tool for studying the role of 3,4-Didehydro-4-deoxysiastatin Bs in gene regulation and cancer development. However, the compound's toxicity profile needs to be further investigated to identify potential side effects and develop strategies to mitigate them. Overall, the future directions of research on 3,4-Didehydro-4-deoxysiastatin B hold promise for improving cancer treatment outcomes.
Méthodes De Synthèse
The synthesis of 3,4-Didehydro-4-deoxysiastatin B is a complex process that involves several steps. The compound is typically obtained through the isolation of natural sources, such as the marine sponge Phakellia fusca. However, the yield from natural sources is low, and the compound is challenging to obtain in large quantities. Therefore, several synthetic routes have been developed to produce the compound. One of the most efficient methods involves the use of a solid-phase peptide synthesis strategy, which allows for the production of sufficient quantities of the compound for research purposes.
Applications De Recherche Scientifique
3,4-Didehydro-4-deoxysiastatin B has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It works by inducing cell cycle arrest and apoptosis in cancer cells, which leads to the suppression of tumor growth. Moreover, the compound has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
Propriétés
Numéro CAS |
142779-94-0 |
|---|---|
Nom du produit |
3,4-Didehydro-4-deoxysiastatin B |
Formule moléculaire |
C8H12N2O4 |
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
(2R,3S)-2-acetamido-3-hydroxy-1,2,3,6-tetrahydropyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H12N2O4/c1-4(11)10-7-6(12)2-5(3-9-7)8(13)14/h2,6-7,9,12H,3H2,1H3,(H,10,11)(H,13,14)/t6-,7+/m0/s1 |
Clé InChI |
FEWAMSIVMNWVLK-NKWVEPMBSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H](C=C(CN1)C(=O)O)O |
SMILES |
CC(=O)NC1C(C=C(CN1)C(=O)O)O |
SMILES canonique |
CC(=O)NC1C(C=C(CN1)C(=O)O)O |
Autres numéros CAS |
142779-94-0 |
Synonymes |
3,4-didehydro-4-deoxysiastatin B DHDO-siastatin B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



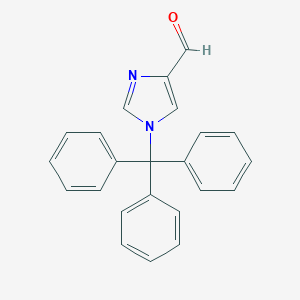
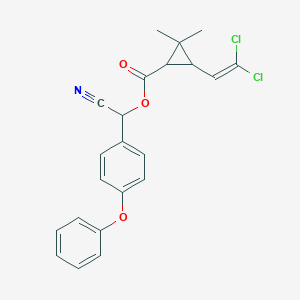
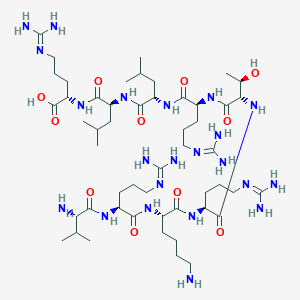
![[(2R,3S,4R,5R)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl hydrogen phosphate](/img/structure/B127414.png)
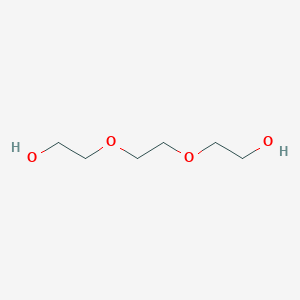
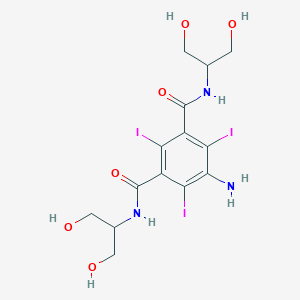
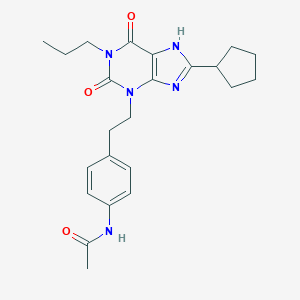
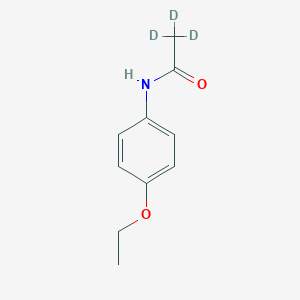
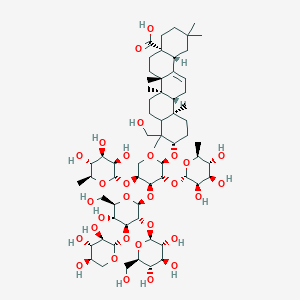
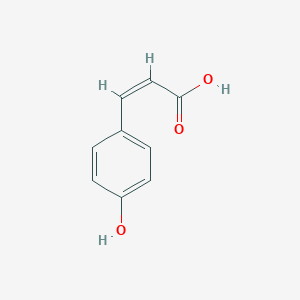
![2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B127433.png)
![5-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid 1,9-Bis(1-methylethyl) Ester 5-Oxide (2E)-2-Butenedioate](/img/structure/B127438.png)
